2-(3-chlorophenyl)-N-ethylethanamine
Overview
Description
2-(3-chlorophenyl)-N-ethylethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a 3-chlorophenyl group attached to an ethylamine chain
Mechanism of Action
Target of Action
The primary targets of 2-(3-chlorophenyl)-N-ethylethanamine are currently unknown. This compound is structurally similar to other phenethylamines, which are known to interact with various receptors in the central nervous system . .
Mode of Action
Based on its structural similarity to other phenethylamines, it may interact with its targets by mimicking the structure of endogenous ligands, thereby modulating the activity of these targets .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved
Cellular Effects
It has been suggested that the compound may have neuroprotective effects in both genetic and pharmacological models of Alzheimer’s disease . It is also known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of 2-(3-chlorophenyl)-N-ethylethanamine vary with different dosages in animal models
Metabolic Pathways
It is known that the compound can interact with various enzymes or cofactors
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-ethylethanamine typically involves the reaction of 3-chlorobenzaldehyde with ethylamine. The process can be summarized as follows:
Condensation Reaction: 3-chlorobenzaldehyde reacts with ethylamine in the presence of a reducing agent such as sodium borohydride to form this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place. This method allows for better control over reaction parameters and can lead to higher efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzoic acid.
Reduction: Formation of 2-(3-chlorophenyl)ethylamine.
Substitution: Formation of 2-(3-hydroxyphenyl)-N-ethylethanamine or 2-(3-aminophenyl)-N-ethylethanamine.
Scientific Research Applications
2-(3-chlorophenyl)-N-ethylethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenyl)ethylamine: Similar structure but lacks the ethylamine chain.
3-chlorophenylalanine: Contains a phenylalanine backbone with a chlorine substituent.
3-chlorophenylethylamine: Similar structure but with different substituents on the phenyl ring.
Uniqueness
2-(3-chlorophenyl)-N-ethylethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 3-chlorophenyl group with an ethylamine chain allows for unique interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(3-chlorophenyl)-N-ethylethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-2-12-7-6-9-4-3-5-10(11)8-9/h3-5,8,12H,2,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUBCDPTMUTKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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